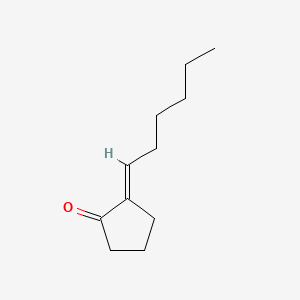
Cyclopentanone, 2-hexylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-hexylidene- is an organic compound with the molecular formula C11H18O. It features a cyclopentanone ring with a hexylidene side chain, making it a valuable substrate in organic synthesis and materials chemistry . This compound is known for its fruity fragrance and high flammability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing Cyclopentanone, 2-hexylidene- involves the reaction of cyclopentanone with n-heptaldehyde in the presence of a sodium hydroxide catalyst. The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours. A phase transfer catalyst, such as beta-cyclodextrin, is used to increase the reaction rate and promote mixed-aldol condensation . After the reaction, the mixture is washed and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the preparation of Cyclopentanone, 2-hexylidene- follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous reactors and advanced purification techniques ensures the production of high-purity Cyclopentanone, 2-hexylidene-.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-hexylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hexylidene side chain can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-hexylidene- has extensive applications in scientific research:
Biology: This compound exhibits antibacterial properties against multiple bacterial strains.
Medicine: It is used in the synthesis of pharmaceutical analogues and naturally occurring prostaglandins.
Industry: Cyclopentanone, 2-hexylidene- is utilized in the fragrance industry due to its fruity aroma.
Wirkmechanismus
The mechanism by which Cyclopentanone, 2-hexylidene- exerts its effects involves its role as a chiral auxiliary in chemical reactions. It facilitates the formation of chiral centers in molecules, which is crucial for asymmetric catalysis . Additionally, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring but without the hexylidene side chain.
Cyclopentenone: An enone with a similar ring structure but different functional groups.
2-Heptylidene-cyclopentanone: Similar to Cyclopentanone, 2-hexylidene-, but with a heptylidene side chain.
Uniqueness
Cyclopentanone, 2-hexylidene- is unique due to its specific structure, which combines a cyclopentanone ring with a hexylidene side chain. This unique structure makes it a valuable substrate for studying ring-opening polymerization reactions and synthesizing chiral ligands .
Eigenschaften
CAS-Nummer |
103517-11-9 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(2E)-2-hexylidenecyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7+ |
InChI-Schlüssel |
WZPGQHVPSKTELT-JXMROGBWSA-N |
Isomerische SMILES |
CCCCC/C=C/1\CCCC1=O |
Kanonische SMILES |
CCCCCC=C1CCCC1=O |
Dichte |
0.907-0.914 |
Physikalische Beschreibung |
Pale yellowish oily liquid; powerful warm-floral and green-fruity odour with spicy herbaceous undertones |
Löslichkeit |
insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,19-Dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B12322638.png)
![(13-Hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl) acetate](/img/structure/B12322640.png)
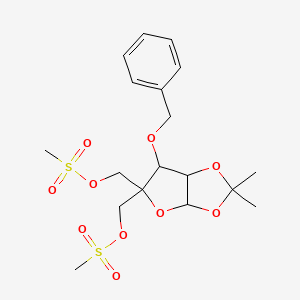
![17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12322655.png)
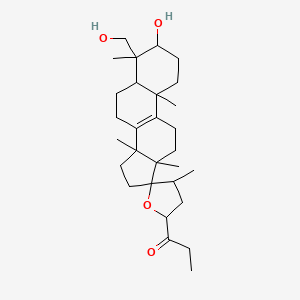
![17-Hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B12322668.png)
![1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-](/img/structure/B12322670.png)
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12322673.png)
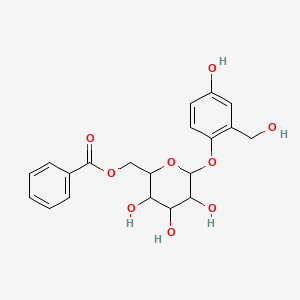
![Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate](/img/structure/B12322678.png)
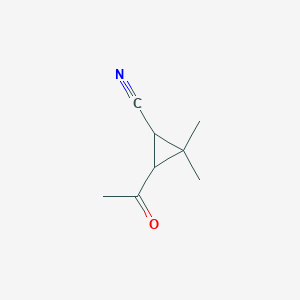
![5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine](/img/structure/B12322685.png)
![4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B12322693.png)
